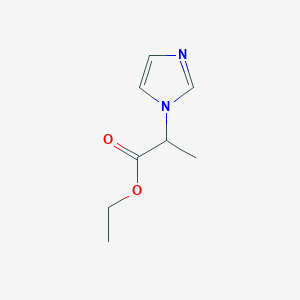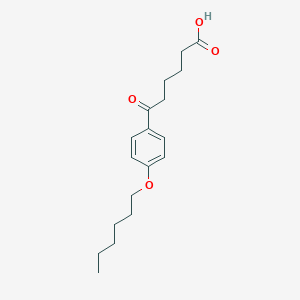
Ethyl 2-amino-5-methoxythiophene-3-carboxylate
概要
説明
Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. Ethyl 2-amino-5-methoxythiophene-3-carboxylate has a unique chemical structure that makes it a promising candidate for various applications.
作用機序
The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
科学的研究の応用
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.
特性
CAS番号 |
179115-14-1 |
|---|---|
製品名 |
Ethyl 2-amino-5-methoxythiophene-3-carboxylate |
分子式 |
C8H11NO3S |
分子量 |
201.25 g/mol |
IUPAC名 |
ethyl 2-amino-5-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3 |
InChIキー |
CAQNSGFXQHFAFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
同義語 |
3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

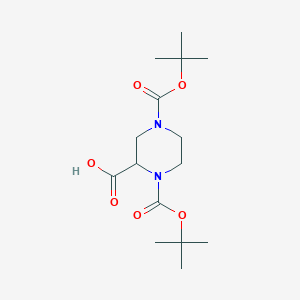

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
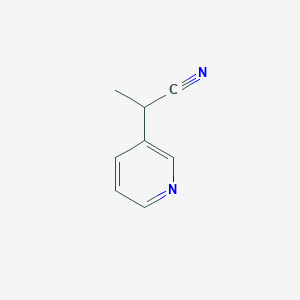
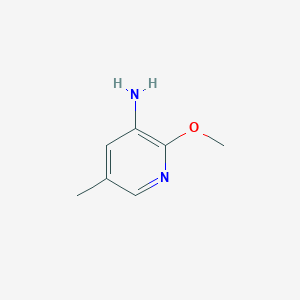
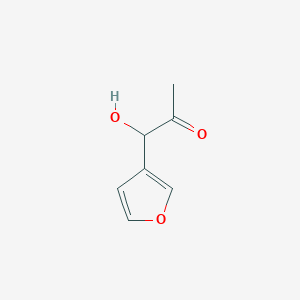
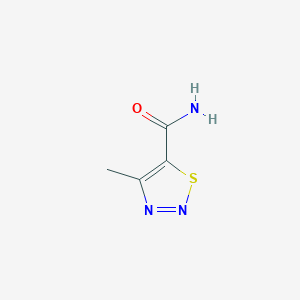
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
